Cas no 1194374-94-1 (5-methyl-1,3-oxazol-4-amine)

5-methyl-1,3-oxazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1,3-oxazol-4-amine
- AKOS026729625
- EN300-7168050
- 1194374-94-1
- MB11380
- 5-METHYL-1,3-OXAZOL-4-AMINE
- 5-METHYLOXAZOL-4-AMINE
-
- インチ: InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3
- InChIKey: NZOYZYHMHMREMM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 98.048012819g/mol
- どういたいしつりょう: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 66.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
5-methyl-1,3-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7168050-10.0g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 10g |
$4852.0 | 2023-05-24 | ||
Enamine | EN300-7168050-0.5g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 0.5g |
$1084.0 | 2023-05-24 | ||
Enamine | EN300-7168050-0.05g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 0.05g |
$948.0 | 2023-05-24 | ||
Ambeed | A394827-1g |
5-Methyloxazol-4-amine |
1194374-94-1 | 97% | 1g |
$2137.0 | 2024-04-25 | |
Enamine | EN300-7168050-2.5g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 2.5g |
$2211.0 | 2023-05-24 | ||
Enamine | EN300-7168050-5.0g |
5-methyl-1,3-oxazol-4-amine |
1194374-94-1 | 5g |
$3273.0 | 2023-05-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-1g |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 1g |
¥25685.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-50mg |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 50mg |
¥24885.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-100mg |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 100mg |
¥26067.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596567-250mg |
5-Methyloxazol-4-amine |
1194374-94-1 | 98% | 250mg |
¥23614.00 | 2024-08-09 |
5-methyl-1,3-oxazol-4-amine 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
5-methyl-1,3-oxazol-4-amineに関する追加情報
5-Methyl-1,3-Oxazol-4-Amine (CAS No. 1194374-94-1): A Versatile Oxazole Derivative in Advanced Chemical Biology and Drug Development
5-Methyl-1,3-Oxazol-4-Amine, identified by CAS Registry Number 1194374-9- and commonly abbreviated as 5-methyloxazol4-amine, is an organosulfur compound belonging to the oxazole heterocyclic family. This molecule features a central five-membered ring structure composed of two nitrogen atoms and one oxygen atom, with a methyl group attached at the 5-position and an amino substituent at the 4-position. The unique electronic properties arising from its conjugated π-system and nitrogen-containing functionalities make it an attractive scaffold for chemical biology applications. Recent studies published in journals such as Journal of Medicinal Chemistry (2023) and Nature Communications (2022) have highlighted its potential in designing bioactive molecules through strategic functionalization of its ring positions.
The synthesis of 5-methyloxazol-amine derivatives has been optimized using environmentally benign protocols reported in Green Chemistry. Researchers from the University of Cambridge demonstrated a copper-catalyzed azide–alkyne cycloaddition (CuAAC) approach to incorporate this oxazole fragment into complex molecular architectures while maintaining high stereochemical control. This method enables efficient preparation of analogs with tailored physicochemical properties, such as improved solubility or membrane permeability critical for pharmaceutical applications. The compound's ability to participate in click chemistry reactions positions it as a valuable building block for constructing multi-functional bioconjugates.
In drug discovery contexts, this methyl-substituted oxazole derivative has gained attention for its role in modulating protein-protein interactions (PPIs). A groundbreaking study from Stanford University (Cell Chemical Biology 2023) revealed that when conjugated with specific peptide sequences via its amine group, the compound can disrupt oncogenic PPIs involved in cancer progression pathways. The methyl substitution at position 5 was shown to enhance metabolic stability by approximately 68% compared to unsubstituted counterparts through computational docking studies and in vitro assays.
Bioconjugation applications leverage the amine functionality of this compound to form stable linkages with biomolecules such as antibodies and nucleic acids. Scientists at MIT reported successful use of 5-methyloxazol-amine moieties in developing targeted drug delivery systems that specifically bind to epidermal growth factor receptors (EGFR). These conjugates exhibited improved pharmacokinetic profiles with half-lives extended by 3.6 times compared to unconjugated drugs, demonstrating significant potential for enhancing therapeutic efficacy while minimizing off-target effects.
The structural versatility of this oxazole derivative allows it to function as a privileged scaffold in medicinal chemistry programs targeting neurodegenerative diseases. Research teams at Genentech have utilized its framework to design selective inhibitors against β-secretase enzymes involved in Alzheimer's disease pathogenesis. Computational models predict that the methyl group enhances binding affinity by stabilizing interactions within the enzyme's active site pocket through favorable hydrophobic contacts.
In vivo studies conducted at the Scripps Research Institute revealed that when administered as part of a prodrug strategy, this compound showed reduced toxicity profiles compared to conventional small molecule therapies. The amine group facilitates enzymatic activation mechanisms while maintaining structural integrity during systemic circulation, a critical factor for successful translational medicine approaches.
Surface modification applications utilize this compound's reactivity patterns observed in recent polymer chemistry research. Researchers from ETH Zurich demonstrated covalent attachment of 5-methyloxazol-amine groups onto nanoparticle surfaces via amidation reactions with carboxylic acid functionalized carriers. These modified nanoparticles exhibited enhanced cellular uptake efficiency by up to 80% due to the amine's positive charge facilitating electrostatic interactions with negatively charged cell membranes.
Spectroscopic analysis confirms that this compound displays characteristic IR absorption bands at ~680 cm⁻¹ corresponding to C-N stretching vibrations and distinct NMR signals at δH 7.8–8.2 ppm indicating aromatic proton environments around the oxazole ring system. These spectral fingerprints are crucial for analytical validation during drug substance characterization processes outlined in ICH Q6A guidelines.
Cryogenic electron microscopy studies published in eLife Sciences (Jan 2023) showed that when incorporated into lipid bilayers through phosphoramidate linkages, this molecule induces membrane curvature changes that could be harnessed for virology research applications such as viral entry inhibition mechanisms exploration.
The compound's photochemical properties were recently exploited by teams at Max Planck Institute for designing light-responsive drug carriers capable of spatiotemporally controlled release upon near-infrared irradiation - a technique showing promise in precision oncology treatments where localized drug activation minimizes systemic side effects.
In enzymology research, this oxazole derivative has been used as a probe molecule to investigate kinase-substrate interactions using biophysical techniques like surface plasmon resonance (SPR). Modifications made possible by its amine functionality enable creation of substrate mimics with sub-nanomolar dissociation constants measured against key kinases involved in cancer signaling pathways.
Safety assessment data from recent preclinical trials indicate low acute toxicity when administered intravenously at concentrations below therapeutic thresholds - findings consistent with OECD guidelines for chemical safety evaluation. Pharmacokinetic profiles demonstrate rapid renal clearance mechanisms with no significant accumulation observed across repeated dosing regimens studied over four-week periods.
This compound's role in supramolecular chemistry was highlighted through self-assembling peptide amphiphiles developed at Harvard Medical School where it served as an anchor point for organizing nanofibrous structures resembling extracellular matrix components - these materials are currently being evaluated for regenerative medicine applications including neural tissue engineering platforms.
In organic synthesis contexts, researchers from Tokyo Tech have employed this oxazole fragment as an efficient Michael acceptor under mild reaction conditions - enabling one-pot synthesis strategies that reduce process steps while maintaining high product yields compared to traditional multi-step approaches requiring harsh reagents or elevated temperatures.
Cross-disciplinary studies combining materials science and pharmacology have demonstrated its utility in creating stimuli-responsive hydrogels where pH-dependent protonation/deprotonation cycles alter gel mechanics - these smart materials show potential for localized drug delivery systems responding dynamically to physiological conditions such as tumor microenvironment acidity levels.
Surface-enhanced Raman spectroscopy (SERS) experiments conducted at UCLA revealed unique vibrational signatures when combined with gold nanoparticles - enabling ultrasensitive detection methods applicable to point-of-care diagnostic devices requiring femtomolar level analyte detection capabilities without compromising specificity or signal-to-noise ratios.
Bioorthogonal chemistry applications utilize strain-promoted azide–alkyne cycloaddition reactions where protected derivatives of this oxazole scaffold serve as latent handles activated under physiological conditions without interfering with biological processes - a method validated through live-cell imaging studies published in Nature Chemistry.
In enzyme inhibition studies conducted across multiple academic institutions including Oxford University and UC Berkeley, structural analogs incorporating this core motif showed selectivity indices exceeding industry-standard thresholds against off-target kinases - suggesting promising lead optimization opportunities within rational drug design frameworks.
Polymerization techniques involving controlled radical processes like RAFT polymerization now allow scalable production of block copolymers containing pendant groups derived from this oxazole structure - enabling precise control over polymer architecture parameters such as molecular weight distribution and block sequence arrangement crucial for advanced biomaterials development.
Bioisosteric replacements strategies applied by medicinal chemists often substitute aromatic rings with heterocycles like oxazoles; recent reports indicate that incorporating methyl groups into these positions can mitigate liabilities associated with planar aromatic systems while retaining desired pharmacophoric elements essential for receptor binding interactions measured via X-ray crystallography studies published last quarter in Nature Structural & Molecular Biology.
Solid-state NMR investigations performed at ETH Zurich revealed unique packing arrangements when crystallized under specific solvent conditions - providing insights into crystallization behavior important for optimizing manufacturing processes involving polymorphic form selection which directly impacts API stability during storage and transportation phases.
Biomaterial compatibility tests conducted according to ISO standards confirmed excellent integration properties when used as surface modifiers on medical implants; contact angle measurements showed hydrophilicity improvements exceeding standard benchmarks required for promoting favorable cell adhesion characteristics necessary for orthopedic device applications currently under clinical investigation phases according FDA guidelines published July 2023 update on implantable medical devices regulation standards。
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